Ceftezol
Übersicht
Beschreibung
Ceftezol ist ein semisynthetisches Cephalosporin-Antibiotikum der ersten Generation. Es ist bekannt für seine Fähigkeit, an Penicillin-bindende Proteine (PBPs) zu binden und diese zu inaktivieren. Diese PBPs befinden sich auf der inneren Membran der bakteriellen Zellwand. Sie sind wichtige Enzyme, die an den Endstadien der Zusammenlagerung der bakteriellen Zellwand beteiligt sind und an der Umformung der Zellwand während des Wachstums und der Teilung. Durch die Inaktivierung von PBPs stört this compound die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der bakteriellen Zellwand notwendig sind, was zu einer Schwächung der bakteriellen Zellwand und zur Lyse der Zelle führt .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet verschiedene synthetische Routen und Reaktionsbedingungen. Eine Methode verwendet 1H-Tetrazolessigsäure und 2-Mercapto-1,3,4-Thiadiazol als Ausgangsmaterialien. Der Prozess beinhaltet die Katalyse von Toluolsulfonsäure oder Dicyclohexylcarbodiimid, um 1H-Tetrazol-Acet-1,3,4-Thiadiazol-2-thioester (aktiver Ester) zu erzeugen. Dieser aktive Ester wird in einem Topf mit 7-Aminocephalosporansäure unter Verwendung eines quaternären Ammoniumsalzes als Phasentransferkatalysator gekocht, um Ceftezolsäure zu synthetisieren. Das Natriumsalz wird dann regeneriert, gefolgt von Umkristallisation und Reinigung, um hochreines Ceftezolnatrium zu erhalten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Boraxlösung, Hochspannung und UV-Detektionswellenlänge. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Ceftezolnatrium und andere Derivate .
Wissenschaftliche Forschungsanwendungen
Ceftezol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird als α-Glucosidase-Inhibitor mit in-vivo-antidiabetischer Aktivität eingesetzt. In in-vitro-α-Glucosidase-Assays wurde gezeigt, dass this compound ein reversibler, nicht-kompetitiver Inhibitor von Hefe-α-Glucosidase ist. In einem in-vivo-Streptozotocin-induzierten Mausmodell führte die Behandlung mit this compound zu einem signifikanten Rückgang des Blutzuckerspiegels. Diese Ergebnisse deuten darauf hin, dass this compound eine klinisch nützliche antidiabetische Verbindung sein könnte .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an und Inaktivierung von Penicillin-bindenden Proteinen (PBPs), die sich auf der inneren Membran der bakteriellen Zellwand befinden. PBPs sind Enzyme, die an den Endstadien der Zusammenlagerung der bakteriellen Zellwand beteiligt sind und an der Umformung der Zellwand während des Wachstums und der Teilung. Die Inaktivierung von PBPs stört die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der bakteriellen Zellwand notwendig sind, was zu einer Schwächung der bakteriellen Zellwand und zur Lyse der Zelle führt .
Wirkmechanismus
Target of Action
Ceftezole, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
Ceftezole interacts with its targets by binding to and inactivating the PBPs . The inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and ultimately leads to cell lysis .
Biochemical Pathways
It is known that the drug’s action on pbps disrupts the synthesis of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
The pharmacokinetics of Ceftezole were studied in patients with normal and impaired renal function . After administering the drug in a 2-hour intravenous drip infusion of 2 g, 81% of the infused dose was excreted in the first 6 h urine of the patients with normal renal function . The mean serum half-life of Ceftezole was 0.64 h in patients with normal renal function and was prolonged to 10.7 h in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min.) .
Result of Action
The primary molecular and cellular effect of Ceftezole’s action is the lysis of bacterial cells due to the weakening of the cell wall . This is a result of the drug’s inhibition of PBPs, which disrupts the cross-linkage of peptidoglycan chains necessary for maintaining the strength and rigidity of the bacterial cell wall .
Action Environment
The action, efficacy, and stability of Ceftezole can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be significantly affected by the patient’s renal function . More research is needed to fully understand how other environmental factors may influence the action of Ceftezole.
Biochemische Analyse
Biochemical Properties
Ceftezole exhibits potent α-glucosidase inhibitory activity . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . The interaction between Ceftezole and PBPs is crucial for its antimicrobial activity .
Cellular Effects
Ceftezole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall . This inactivation interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . As a result, the bacterial cell wall weakens, leading to cell lysis .
Molecular Mechanism
The bactericidal activity of Ceftezole results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins and inactivates them, disrupting the process of cell wall assembly and leading to the weakening and eventual lysis of the bacterial cell .
Temporal Effects in Laboratory Settings
In in vitro α-glucosidase assays, Ceftezole was shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase . Over time, it was observed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment .
Dosage Effects in Animal Models
In an in vivo streptozotocin-induced mouse model, it was confirmed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment (10 mg/kg/day) . This suggests that the effects of Ceftezole can vary with different dosages in animal models.
Metabolic Pathways
Like other cephalosporins, it is likely to be metabolized in the liver and excreted in the urine .
Transport and Distribution
Like other cephalosporins, it is likely to be distributed throughout the body, including the interstitial and intracellular fluids .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the inner membrane of the bacterial cell wall where it interacts with PBPs .
Vorbereitungsmethoden
The preparation of ceftezole involves several synthetic routes and reaction conditions. One method involves using 1H-tetrazole acetic acid and 2-mercapto-1,3,4-thiadiazole as raw materials. The process includes catalyzing toluenesulfonic acid or dicyclohexylcarbodiimide to generate 1H-tetrazole-acet-1,3,4-thiadiazole-2-thioester (active ester). This active ester undergoes a process of boiling in one pot with 7-aminocephalosporanic acid to synthesize ceftezole acid under the action of a quaternary ammonium salt phase transfer catalyst. The sodium salt is then regenerated, followed by recrystallization and purification to obtain high-purity ceftezole sodium .
Analyse Chemischer Reaktionen
Ceftezole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include borax solution, high voltage, and UV detection wavelength. Major products formed from these reactions include ceftezole sodium and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Ceftezol ist ein Cephalosporin der ersten Generation, das zur Klasse der β-Lactam-Antibiotika gehört. Ähnliche Verbindungen sind Cefazolin, Cefadroxil und Cephalexin. This compound ist aufgrund seiner spezifischen Seitengruppen einzigartig, darunter (1,3,4-Thiadiazol-2-ylsulfanyl)methyl und [2-(1H-Tetrazol-1-yl)acetamido-Seitengruppen, die sich an Positionen 3 bzw. 7 befinden .
Biologische Aktivität
Ceftezole is a cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This article explores its biological activity, including pharmacological properties, clinical efficacy, and relevant case studies.
Chemical and Pharmacological Properties
Ceftezole is classified as a beta-lactam antibiotic, specifically within the cephalosporin group. Its chemical formula is with a molecular weight of approximately 440.47 g/mol. The compound's structure includes a 1,2-thiazine ring fused to a 2-azetidinone, characteristic of cephalosporins .
Property | Value |
---|---|
Molecular Weight | 440.47 g/mol |
Chemical Formula | C₁₃H₁₂N₈O₄S₃ |
Water Solubility | 0.867 mg/mL |
LogP | -0.99 |
pKa (Strongest Acidic) | 2.88 |
Polar Surface Area | 156.09 Ų |
Ceftezole works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), leading to cell lysis and death in susceptible bacteria. This mechanism is similar to other beta-lactam antibiotics, making it effective against various pathogens .
Antimicrobial Activity
Ceftezole has demonstrated significant efficacy against a range of bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
In vitro studies have shown that ceftezole's antimicrobial activity is comparable to that of cefazolin and superior to cephalothin in experimental infections .
Table 2: Comparative Antimicrobial Activity
Bacteria | Ceftezole MIC (µg/mL) | Cefazolin MIC (µg/mL) | Cephalothin MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | ≤ 0.25 | ≤ 0.5 | ≤ 1 |
Escherichia coli | ≤ 0.5 | ≤ 1 | ≤ 2 |
Clinical Efficacy
Ceftezole has been evaluated in various clinical settings, particularly for treating infections caused by resistant organisms. A notable study compared cefmetazole (a related cephamycin) with ceftezole in patients with urinary tract infections (UTIs). The results indicated comparable effectiveness between the two drugs without significant adverse effects .
Case Studies
-
Case Study on Efficacy Against ESBL-Producing Bacteria :
A multicenter observational study assessed cefmetazole's effectiveness against extended-spectrum beta-lactamase (ESBL)-producing E. coli. Results showed that cefmetazole had clinical effectiveness similar to meropenem, suggesting ceftezole could also be a viable option in similar cases due to its broad-spectrum activity . -
Disulfiram-like Reaction :
A case report highlighted a disulfiram-like reaction in a patient treated with cefmetazole after alcohol consumption. While this case does not directly involve ceftezole, it underscores the importance of monitoring potential interactions with alcohol among cephalosporins .
Eigenschaften
IUPAC Name |
(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVMFETWNIU-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41136-22-5 (hydrochloride salt) | |
Record name | Ceftezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022771 | |
Record name | Ceftezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26973-24-0 | |
Record name | Ceftezole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceftezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ceftezole and what is its mechanism of action?
A1: Ceftezole is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, Ceftezole binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []
Q2: Which bacteria are typically susceptible to Ceftezole?
A2: Ceftezole demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []
Q3: Are there any bacteria known to be intrinsically resistant to Ceftezole?
A3: Yes, Ceftezole shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []
Q4: How is Ceftezole administered, and what is its typical half-life?
A4: Ceftezole is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []
Q5: How is Ceftezole eliminated from the body?
A5: The primary route of Ceftezole elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []
Q6: Does renal impairment affect Ceftezole pharmacokinetics?
A6: Yes, impaired renal function can significantly impact Ceftezole elimination. Studies show a direct correlation between Ceftezole elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []
Q7: Are there any known mechanisms of resistance to Ceftezole?
A8: In Bacteroides fragilis, resistance to Ceftezole can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate Ceftezole. []
Q8: What are the common adverse effects associated with Ceftezole?
A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []
Q9: What is the chemical structure and molecular formula of Ceftezole?
A10: Ceftezole is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []
Q10: What is known about the stability of Ceftezole in various formulations?
A11: Ceftezole sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []
Q11: Have any prodrugs of Ceftezole been developed to improve its bioavailability?
A13: Yes, researchers have synthesized and investigated prodrugs like Ceftezole butyrolactone ester (CFZ-BL) and Ceftezole ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to Ceftezole itself in animal models.
Q12: What are the primary factors influencing the oral bioavailability of Ceftezole and its prodrugs?
A14: Lipophilicity plays a crucial role in the absorption and bioavailability of Ceftezole. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active Ceftezole in the liver is another critical determinant of their overall bioavailability. [, ]
Q13: What types of infections are commonly treated with Ceftezole?
A15: Ceftezole has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]
Q14: Have any alternative therapeutic applications for Ceftezole been explored?
A16: Interestingly, research suggests that Ceftezole might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]
Q15: What are some future research directions regarding Ceftezole?
A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of Ceftezole as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.
Q16: What are some important considerations regarding the clinical use of Ceftezole?
A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious Ceftezole use and implementing effective infection control measures are essential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.